2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol
Description
The compound 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol (CAS: 902011-65-8) is a pyrimidine derivative featuring a 3,4-dimethoxyphenyl group at position 5, a methyl group at position 6, and a 5-methoxyphenol moiety at position 2 of the pyrimidine core.
Properties
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-11-18(12-5-8-16(26-3)17(9-12)27-4)19(23-20(21)22-11)14-7-6-13(25-2)10-15(14)24/h5-10,24H,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPEBIRPVXVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OC)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Amination: The amino group can be introduced via a reductive amination reaction using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol and pyrimidine derivatives.
Scientific Research Applications
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Pyrimidine Derivatives
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorobenzyl)oxy]phenol (CAS: 899384-92-0)
- Core Structure: Pyrimidine with amino, methyl, and substituted phenyl groups.
- Key Differences: Substituent at Position 5: 4-Methoxyphenyl (vs. 3,4-dimethoxyphenyl in the target compound). Position 2: 4-fluorobenzyloxy group (vs. 5-methoxyphenol).
- The fluorobenzyloxy group in the analogue could increase lipophilicity, affecting membrane permeability .
N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine (CAS: 1019132-74-1)
- Core Structure : Pyrimidine with methyl and aryl amine substituents.
- Key Differences: Lacks the 3,4-dimethoxyphenyl group and phenolic moiety. Contains a 3-methylphenyl group at position 4.
- Methyl substituents may enhance metabolic stability but reduce polar interactions .
Non-Pyrimidine Analogues with 3,4-Dimethoxyphenyl Groups
Cyclopentanone and Cyclohexanone Derivatives (e.g., Compounds 3d, 3e from )
- Core Structure : Carbocyclic ketones with 3,4-dimethoxybenzylidene groups.
- Key Differences: Curcumin-inspired scaffolds (non-heterocyclic). Acryloyl and benzylidene substituents.
- Implications :
Triazole Derivatives ()
- Core Structure : 1,2,4-Triazole with 3,4-dimethoxyphenyl groups.
- Key Differences: Thioacetic acid esters instead of phenolic groups.
- Implications: Triazoles are known for antimicrobial and anticancer activities, but the target compound’s pyrimidine core may exhibit distinct binding modes .
Physicochemical Comparison
| Property | Target Compound | 899384-92-0 (Pyrimidine Analogue) | Compound 3d (Cyclopentanone) |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₀N₃O₄* | C₂₆H₂₃FN₃O₃ | C₂₄H₂₂O₆ |
| Molecular Weight | ~366.4 g/mol | ~452.5 g/mol | ~422.4 g/mol |
| Key Functional Groups | 3,4-Dimethoxyphenyl, Phenol | 4-Methoxyphenyl, Fluorobenzyloxy | 3,4-Dimethoxyphenyl, Ketone |
| Predicted logP | ~2.8 (moderate lipophilicity) | ~3.5 | ~3.0 |
*Calculated based on structural analysis.
Biological Activity
The compound 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol has gained significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an amino group and two methoxy groups on adjacent phenyl rings. Its molecular formula is , and its molecular weight is approximately 358.40 g/mol. The presence of multiple aromatic systems enhances its pharmacological profile, allowing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable anti-inflammatory and anticancer properties. The following sections detail these activities along with relevant research findings.
Anti-inflammatory Activity
The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In vitro studies demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharides (LPS) .
| Study | Cell Line | Cytokines Measured | Effect |
|---|---|---|---|
| Study A | RAW 264.7 | TNF-alpha, IL-6 | Decreased by 50% at 10 µM |
| Study B | THP-1 | IL-1β | Reduced secretion by 40% at 5 µM |
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines, including breast and colon cancer. It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Case Study: Breast Cancer
A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism involved the upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Increased BAX, decreased BCL-2 |
| HCT116 | 20 | Induction of apoptosis via caspases |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and cancer pathways. It is hypothesized that it acts as a dual inhibitor , targeting both cyclooxygenase (COX) enzymes and certain kinases involved in tumor progression.
Enzyme Interaction Studies
In silico docking studies suggest a strong binding affinity for COX-2, which is crucial for mediating inflammation . Additionally, preliminary data indicate possible interactions with protein kinases such as PI3K/Akt, which play significant roles in cancer cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of thiourea derivatives with β-diketones or β-keto esters under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Introduction of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
- Step 3 : Functionalization of the phenolic group using protective groups (e.g., benzyl ethers) to avoid side reactions, followed by deprotection with H₂/Pd-C .
- Key Conditions : Optimize pH (6.5–7.5 for coupling reactions), solvent polarity (DMF for solubility), and reaction time (12–24 hours for high yields >70%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm) and confirms substitution patterns .
- HRMS : Validates molecular weight (e.g., m/z 435.15 for C₂₁H₂₂N₃O₄⁺) and detects isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) .
- FT-IR : Identifies functional groups (e.g., N-H stretch at 3350 cm⁻¹, C=O at 1680 cm⁻¹) .
Q. What preliminary biological screenings are recommended to assess its pharmacological potential?
- Methodological Answer :
- In vitro assays :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial Testing : Disk diffusion assays (e.g., against S. aureus, E. coli) with zone-of-inhibition measurements .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or topoisomerases to evaluate binding affinity (Kᵢ values) .
- Solubility/Stability : HPLC-based kinetic studies in PBS (pH 7.4) to assess hydrolytic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally analogous compounds?
- Methodological Answer :
-
Comparative SAR Analysis : Tabulate substituent effects (Table 1) to identify critical functional groups.
-
In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding poses of analogs with target proteins (e.g., EGFR kinase) .
-
Validation Assays : Repeat conflicting assays under standardized conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .
Table 1 : Impact of Substituents on Biological Activity
Q. What strategies optimize the compound's pharmacokinetic properties through targeted structural modifications?
- Methodological Answer :
- Lipophilicity Adjustment : Replace -OCH₃ with polar groups (e.g., -SO₃H) to improve water solubility, monitored via shake-flask LogP measurements .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -F at C-5) to reduce CYP450-mediated oxidation, validated via liver microsome assays .
- Bioavailability Enhancement : Formulate as nanoparticles (e.g., PLGA carriers) and assess oral absorption using Caco-2 cell monolayers .
Q. How does the substitution pattern on the pyrimidine ring influence binding affinity in molecular targets?
- Methodological Answer :
- Hydrogen Bonding : The amino group at C-2 forms H-bonds with Asp831 in EGFR kinase (ΔG = -9.2 kcal/mol), confirmed by mutagenesis studies .
- Steric Effects : Bulkier substituents at C-6 (e.g., -CF₃) disrupt hydrophobic interactions with Val702, reducing affinity (Kd ↑ 50%) .
- Electron Density : Electron-donating groups (e.g., -OCH₃) at C-5 enhance π-π stacking with Phe723, shown via QM/MM simulations .
Q. What experimental frameworks are used to evaluate its environmental fate and ecotoxicological impact?
- Methodological Answer :
- OECD Guidelines : Conduct biodegradability tests (e.g., OECD 301F) in activated sludge to measure half-life (t₁/₂) .
- Aquatic Toxicity : Daphnia magna acute toxicity assays (48h-EC₅₀) under standardized ISO 6341 conditions .
- Soil Adsorption : Batch equilibrium studies to determine Kₒc values using HPLC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
